2-amino(313C)butanedioic acid
Overview
Description
2-amino(313C)butanedioic acid is a stable isotope-labeled compound of DL-Aspartic acid, where the carbon-13 isotope is incorporated at the third carbon position. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino(313C)butanedioic acid typically involves the incorporation of the carbon-13 isotope into the aspartic acid molecule. One common method is the use of labeled precursors in the synthesis process. For example, starting with a carbon-13 labeled precursor, such as 13C-labeled formaldehyde, and reacting it with other reagents to form the desired labeled aspartic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of specialized equipment and conditions to ensure the incorporation of the carbon-13 isotope at the desired position .
Chemical Reactions Analysis
Types of Reactions
2-amino(313C)butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a keto group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxaloacetic acid, while reduction can produce aspartic alcohol .
Scientific Research Applications
2-amino(313C)butanedioic acid is widely used in scientific research due to its labeled carbon-13 isotope, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid metabolism.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of new materials and chemicals through detailed mechanistic studies
Mechanism of Action
The mechanism of action of 2-amino(313C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- DL-Aspartic acid-1-13C
- DL-Aspartic acid-4-13C
- L-Aspartic acid-2-13C
- L-Aspartic acid-3,4-13C2
Uniqueness
2-amino(313C)butanedioic acid is unique due to the specific placement of the carbon-13 isotope at the third carbon position. This specific labeling allows for targeted studies of certain metabolic pathways and reactions that involve this position, providing insights that other labeled compounds may not offer .
Properties
IUPAC Name |
2-amino(313C)butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583940 | |
Record name | (3-~13~C)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202326-56-5 | |
Record name | Aspartic-3-13C acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202326-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-~13~C)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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